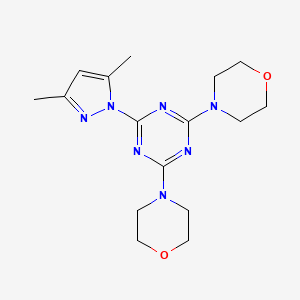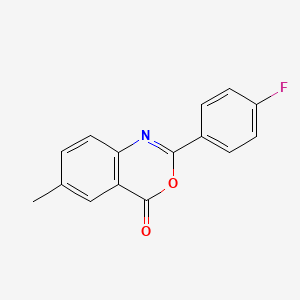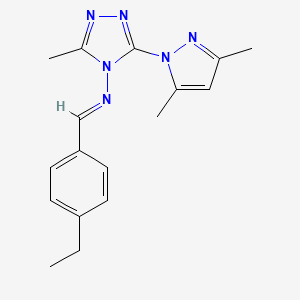![molecular formula C20H19N5O2 B5555079 N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to "N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine," involves multiple steps, starting from basic building blocks like phenol, chloroacetonitrile, and hydrazine hydrate. A notable method for synthesizing related compounds is the one-pot formation of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones, demonstrating the versatility and efficiency of current synthetic approaches in generating structurally complex triazoles (Shao et al., 2006; Xin, 2003).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied, revealing the tautomeric forms and intramolecular hydrogen bonding that significantly influence their chemical behavior and reactivity. The keto-amine tautomeric form, characterized by strong intramolecular N-H...O hydrogen bonding, exemplifies the intricate structural dynamics of these compounds (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Triazole derivatives participate in a wide range of chemical reactions, underpinning their potential in various applications. For instance, the reaction of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate with aromatic amines in hot ethanol showcases their reactivity and the formation of novel compounds with diverse functional groups (Cai, 1985).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are critical for their application in material science and pharmaceuticals. The crystal structure analysis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate provides insights into the molecular arrangement and intermolecular interactions, contributing to the understanding of their physical characteristics (Karczmarzyk et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is involved in the synthesis of novel triazole derivatives. These compounds have been explored for their antimicrobial activities. For instance, derivatives like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against various test microorganisms, indicating potential in developing new antimicrobial agents (Bektaş et al., 2010).
Catalytic Properties in Polymerization
The compound plays a role in the synthesis of complexes with catalytic properties, particularly in polymerization processes. An example is the synthesis of nickel(II)−methyl complexes with water-soluble ligands. These complexes exhibit potential as catalyst precursors for ethylene polymerization in disperse aqueous systems (Korthals et al., 2007).
Encapsulation in Zeolite for Catalysis
Another application involves the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This forms an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The encapsulation enhances the catalytic behavior and operational flexibility, making it a promising approach in catalysis (Ghorbanloo & Maleki Alamooti, 2017).
Role in Copolymerization Processes
The compound's derivatives are also instrumental in copolymerization processes, such as in the synthesis of chromium(III) amino-bis(phenolato) complexes. These complexes are used in the copolymerization of cyclohexene oxide and carbon dioxide, contributing to the production of polycarbonates with specific structural characteristics (Devaine-Pressing et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-26-19-8-4-5-9-20(19)27-11-10-24-13-16(12-23-25-14-21-22-15-25)17-6-2-3-7-18(17)24/h2-9,12-15H,10-11H2,1H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNDVCGVGTQGH-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)
![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)


![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)